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molecular formula C14H26O2 B1345746 Vinyl laurate CAS No. 2146-71-6

Vinyl laurate

Cat. No. B1345746
M. Wt: 226.35 g/mol
InChI Key: GLVVKKSPKXTQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04970115

Procedure details

51.5 g of vinyl acetate and 20 g (0.1 mole) of lauric acid were introduced into a 100-ml two-necked round-bottomed flask. The acid was dissolved by warming and 0.4 g of mercuric acetate was added under a stream of nitrogen. The mixture was thus maintained for 30 minutes at ambient temperature, with magnetic stirring, under nitrogen. Two drops of sulfuric acid (95%) were then added and the reaction mixture was heated under reflux for 3 hours. It was then permitted to cool to ambient temperature and 0.21 g of sodium acetate was then added.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric acetate
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.21 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:7](O)(=O)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]CC.C([O-])(=O)C.[Na+]>S(=O)(=O)(O)O>[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH2:2][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
51.5 g
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
20 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Step Two
Name
mercuric acetate
Quantity
0.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.21 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The acid was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by warming
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)(=O)OC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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